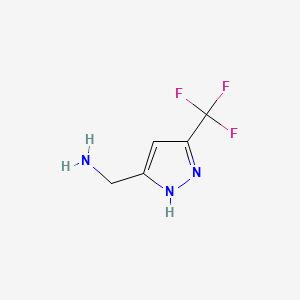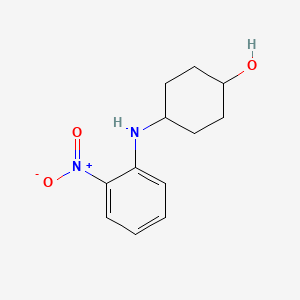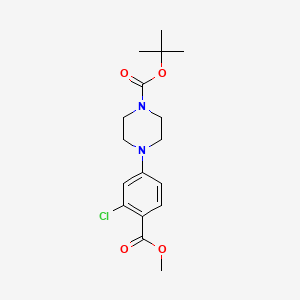
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate
Overview
Description
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected piperazine ring attached to a chlorinated benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate typically involves the following steps:
Formation of the Boc-protected piperazine: The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Chlorination of the benzoate: The benzoate ester is chlorinated at the desired position to introduce the chlorine atom.
Coupling reaction: The Boc-protected piperazine is then coupled with the chlorinated benzoate ester under suitable reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Ester hydrolysis: Hydrolysis can be carried out using aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under reflux conditions.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Deprotection reactions: The major product is the free piperazine derivative.
Ester hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate has several applications in scientific research, including:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Drug discovery: The compound serves as a building block for the development of new drug candidates with potential therapeutic effects.
Material science: It is utilized in the design and synthesis of novel materials with specific properties, such as polymers and coatings.
Biological studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as receptors, enzymes, or ion channels. The Boc-protected piperazine moiety can be deprotected to reveal the active piperazine, which can then engage in specific interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate
- Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate
- 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid
Uniqueness
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is unique due to the specific positioning of the chlorine atom on the benzoate ring, which can influence its reactivity and interactions with other molecules. The Boc-protected piperazine ring provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 4-(3-chloro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWURPOERWMOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119548 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-59-8 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
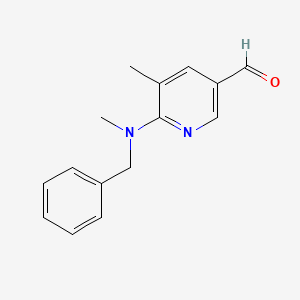
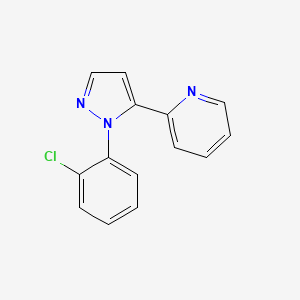
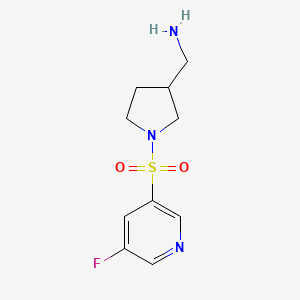
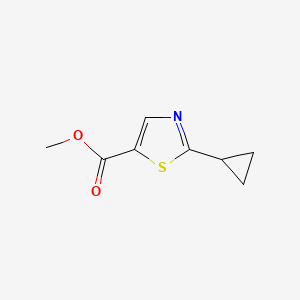

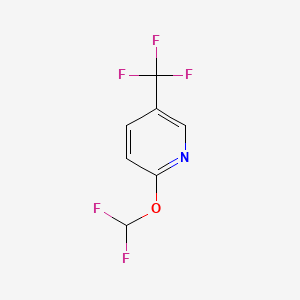
![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)
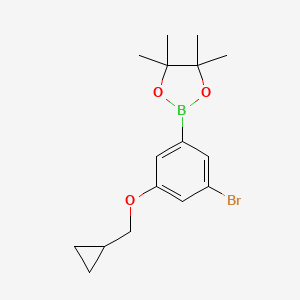
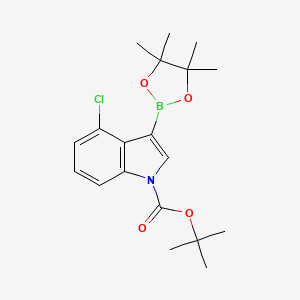
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)
